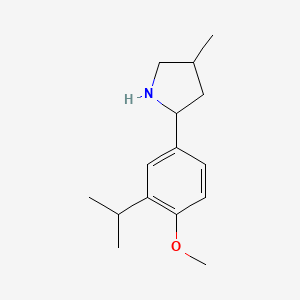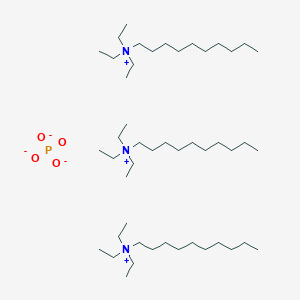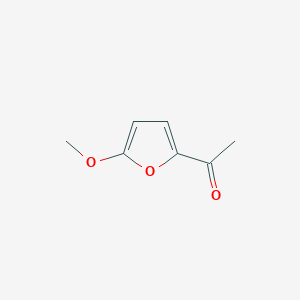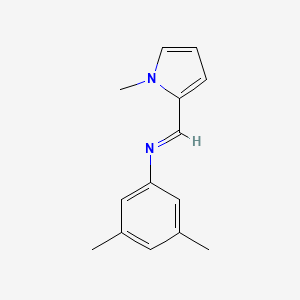![molecular formula C19H15ClN2O B12889945 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole CAS No. 852955-92-1](/img/structure/B12889945.png)
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, a chlorine atom, and a methylfuran moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the benzimidazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the furan ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Coupling Reactions:
Scientific Research Applications
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chlorine atom and methylfuran moiety enhance its binding affinity and selectivity. The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1-Benzyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which may affect its biological activity and binding properties.
5-Chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
1-Benzyl-5-chloro-1H-benzo[d]imidazole: Lacks the methylfuran moiety, which may influence its interaction with biological targets
Properties
CAS No. |
852955-92-1 |
|---|---|
Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole |
InChI |
InChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
FHZPCMNEPNOMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


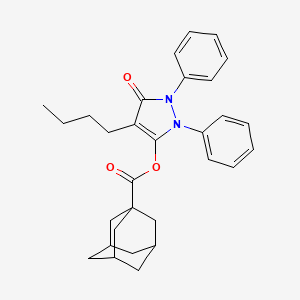
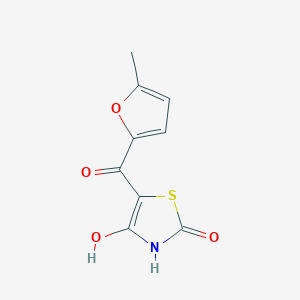
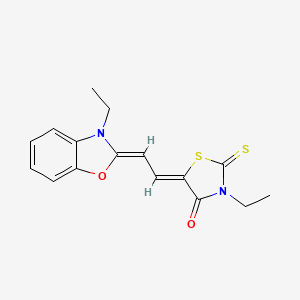

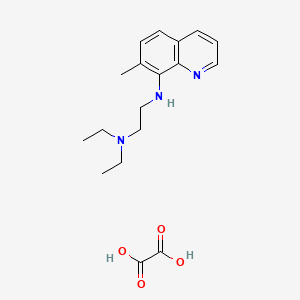
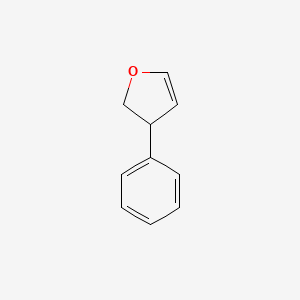
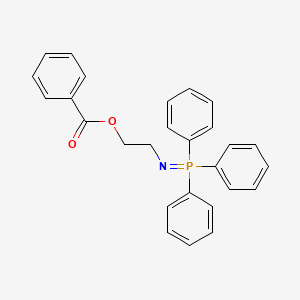
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
